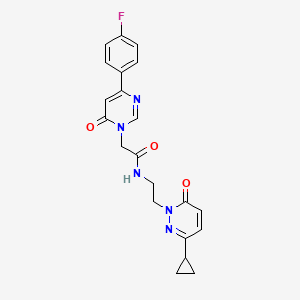

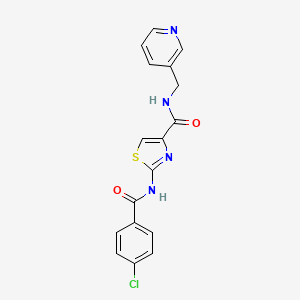

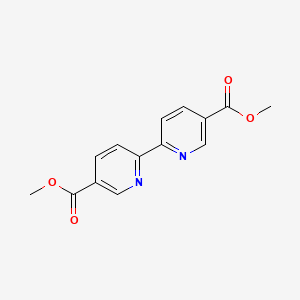

![molecular formula C20H18N4O6S B3020619 2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 449792-90-9](/img/structure/B3020619.png)

2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as benzamide derivatives and nitrophenyl groups, which are of interest in the field of medicinal chemistry due to their potential biological applications and ability to bind nucleotide protein targets . Additionally, the synthesis of optically active compounds with nitrophenyl groups, as seen in the synthesis of nicardipine, indicates the relevance of such structural features in pharmaceuticals, particularly in compounds that exhibit vasodilating activity .

Synthesis Analysis

The synthesis of related benzamide derivatives is reported in the first paper, where the authors describe the use of 4-aminophenazone, an anti-inflammatory drug, as a precursor . Although the exact synthesis of the compound is not detailed, the methods used for similar compounds typically involve multi-step reactions that may include the formation of intermediates, such as dihydropyrazoles, and subsequent functionalization to introduce various substituents, including nitrophenyl groups. The synthesis of nicardipine, which contains a nitrophenyl group, involves resolution of intermediates using chiral agents, indicating the importance of stereochemistry in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives and compounds with nitrophenyl groups often includes a core heterocyclic framework, which in the case of the compound , is likely to be a thieno[3,4-c]pyrazole ring system. The presence of a 4-nitrophenyl group suggests that the compound may have electron-withdrawing properties that could affect its reactivity and binding affinity to biological targets . The optically active nature of nicardipine also suggests that chirality could be an important feature in the molecular structure of related compounds .

Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives and nitrophenyl-containing compounds can vary widely depending on the functional groups present. Benzamide derivatives can undergo reactions typical of amides, such as hydrolysis, while nitro groups can participate in reduction reactions or act as electrophiles in aromatic substitution reactions. The biological evaluation of benzamide derivatives against various enzymes suggests that these compounds can interact with biological macromolecules, potentially leading to inhibition or modulation of enzymatic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide" would likely include moderate solubility in organic solvents due to the presence of both polar (amide, nitro) and nonpolar (aromatic rings, ethoxy group) moieties. The compound's melting point, boiling point, and stability would depend on the rigidity of the molecular structure and the strength of intermolecular forces. The presence of a nitro group and a benzamide moiety suggests that the compound may have acidic or basic properties, which could influence its solubility in aqueous solutions and its pharmacokinetic profile .

Scientific Research Applications

Chemical Synthesis and Ring Transformation

The compound 2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is involved in complex chemical synthesis processes, such as the ring transformation of 1,5-benzoxazepines into spirobenzoxazoles. This process involves reactions with various amino compounds to yield pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines and spiro[benzoxazole-2′(3′H),4(1H)-pyrazolo[5,1-c][1,2,4]triazines], showcasing the compound's role in the synthesis of heterocyclic compounds with potential pharmaceutical applications (Kurasawa et al., 1988).

Heterocyclic Compound Synthesis

This compound also plays a role in the synthesis of diverse heterocyclic compounds, such as quinoxaline, benzothiadiazine, benzoxadiazine, quinazolinone, and pyrazolo[3,4-d]pyridazine derivatives. These synthetic pathways involve reactions with various nucleophiles and have implications for the development of new pharmaceuticals with a range of biological activities (Zohdi et al., 1997).

Antiviral Activity

The compound is a precursor in the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, which have been tested for anti-influenza A virus (H5N1) activity. This research demonstrates the compound's potential utility in the development of antiviral agents, highlighting its importance in medicinal chemistry and pharmacology (Hebishy et al., 2020).

properties

IUPAC Name |

2-ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O6S/c1-2-30-18-6-4-3-5-15(18)20(25)21-19-16-11-31(28,29)12-17(16)22-23(19)13-7-9-14(10-8-13)24(26)27/h3-10H,2,11-12H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHPOILKSZBWLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

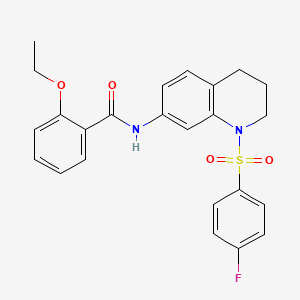

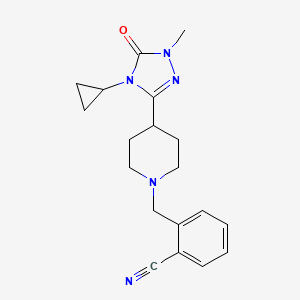

![1-(2-(2,6-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B3020542.png)

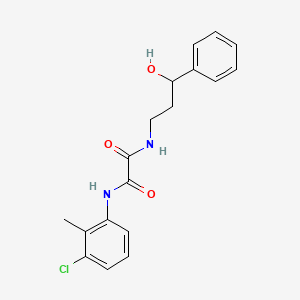

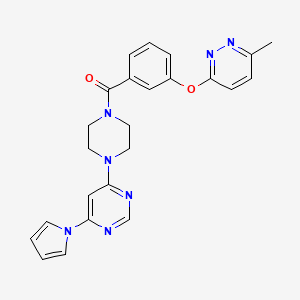

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B3020548.png)

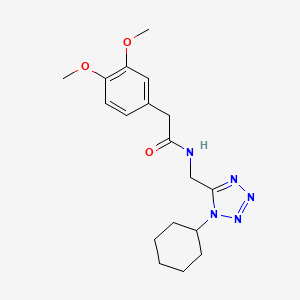

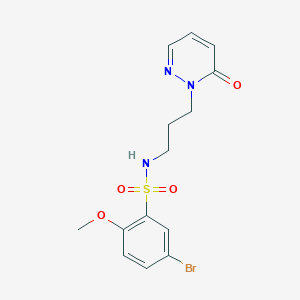

![2-Chloro-6-fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B3020553.png)

![(2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3020554.png)

![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3020557.png)